molecular formula C9H15ClN4O2 B13483446 ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B13483446
M. Wt: 246.69 g/mol
InChI Key: JUJHDRSKZDZSIN-UHFFFAOYSA-N
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Description

Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 5 with a pyrrolidine ring and at position 4 with an ethyl carboxylate group, in its hydrochloride salt form. This structure combines the rigidity of the triazole ring with the basicity and conformational flexibility of the pyrrolidine moiety. The hydrochloride salt enhances solubility in polar solvents, making it advantageous for pharmaceutical applications.

Properties

Molecular Formula

C9H15ClN4O2

Molecular Weight

246.69 g/mol

IUPAC Name

ethyl 5-pyrrolidin-2-yl-2H-triazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H14N4O2.ClH/c1-2-15-9(14)8-7(11-13-12-8)6-4-3-5-10-6;/h6,10H,2-5H2,1H3,(H,11,12,13);1H

InChI Key

JUJHDRSKZDZSIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNN=C1C2CCCN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The pyrrolidine ring can be introduced via nucleophilic substitution reactions or reductive amination. The ester group is usually introduced through esterification reactions using ethanol and appropriate carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrrolidine and triazole rings can bind to proteins and enzymes, potentially inhibiting or modifying their activity. The ester group may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,2,3-triazole derivatives are highly dependent on substituents at positions 1, 4, and 5. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Biological Activity (NCI-H522 Lung Cancer Cells) Synthesis Yield
Target Compound 5-(Pyrrolidin-2-yl), 4-COOEt·HCl Hydrochloride salt enhances solubility; pyrrolidine introduces basicity. Not explicitly reported (inference from analogs) Not reported
Ethyl 1-(4-Aminofurazan-3-yl)-5-R-Triazole-4-carboxylate 1-(4-Aminofurazan-3-yl), 5-R (e.g., 4-MeOPh) Electron-withdrawing furazan group at position 1; aryl groups at position 5. Not tested in cited study Up to 96%
1-(4-Chlorophenyl)-5-(CF₃)-Triazole-4-Carboxylic Acid 1-(4-ClPh), 5-CF₃ Aryl and trifluoromethyl groups enhance lipophilicity; free carboxylic acid. GP = 68.09% (high activity) Not reported
Ethyl 1-Phenyl-5-(Pyridin-3-yl)-Triazole-4-Carboxylate 1-Ph, 5-(Pyridin-3-yl) Pyridine introduces π-stacking potential; ester group improves membrane permeability. GP = 70.94% Not reported
Key Observations:
  • Position 5 Substituents: Larger substituents (e.g., norbornane) reduce activity, while polar groups like pyrrolidine (in the target compound) may balance solubility and target binding . The pyrrolidine moiety’s basicity could facilitate protonation in physiological environments, enhancing interactions with biological targets.
  • Position 1 Variations: Aryl groups (e.g., 4-chlorophenyl) and heterocycles (e.g., furazan) influence electronic properties and intermolecular interactions. For instance, 1-(4-aminofurazan-3-yl) derivatives exhibit strong hydrogen bonding due to the amino group .
  • Salt vs. Free Base : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral esters (e.g., ethyl carboxylates in ), critical for drug delivery.

Structural and Crystallographic Insights

  • Crystal Packing : Substituents dictate intermolecular interactions. For example, the pyridin-3-yl group in induces π···π stacking and n→π* interactions, stabilizing the crystal lattice . The target compound’s pyrrolidine may participate in hydrogen bonding (N–H···Cl⁻) and van der Waals interactions, as observed in hydrochloride salts.
  • Software Tools : Structural data for analogs were refined using SHELXL and visualized via WinGX/ORTEP , ensuring accurate determination of bond lengths and angles critical for structure-activity relationships.

Biological Activity

Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring and a pyrrolidine moiety, which contribute to its unique physicochemical properties. Its synthesis typically involves a multi-step process including the formation of the triazole ring via Huisgen 1,3-dipolar cycloaddition, introduction of the pyrrolidine ring through nucleophilic substitution, and esterification to yield the hydrochloride salt .

The biological activity of this compound is largely attributed to its interactions with various molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions , while the pyrrolidine ring enhances binding affinity through hydrophobic interactions . This dual functionality allows the compound to modulate the activity of enzymes and receptors effectively .

Antimicrobial Activity

Research indicates that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 μg/mL .

Antioxidant Properties

This compound may also exhibit antioxidant properties by modulating pathways like the Nrf2-Keap1 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that triazole derivatives showed promising antimicrobial activity with MIC values significantly lower than standard antibiotics like ciprofloxacin .
  • Neuroprotective Effects : Research has explored the potential neuroprotective effects of similar compounds in models of neurodegenerative diseases. The modulation of neurotransmitter systems has been suggested as a mechanism through which these compounds exert their effects .
  • Inhibitory Activity on Drug Metabolism : Compounds with similar structures have been identified as inhibitors of key drug metabolism pathways, suggesting potential applications in pharmacology to mitigate adverse drug reactions .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

Compound NameStructureNotable ActivityMIC (μg/mL)
Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylateStructureAntimicrobial3.12 - 12.5
Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylateStructureAntimicrobial5 - 15
Ethyl 5-(piperidin-2-yl)-1H-1,2,3-triazole-4-carboxylateStructureAntimicrobial4 - 10

Q & A

Basic Questions

Q. What are the key considerations for synthesizing ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by esterification and salt formation. For yield optimization:

  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
  • Control temperature during salt formation (e.g., 0–50°C for HCl addition to avoid decomposition) .
  • Purify intermediates via silica gel chromatography or recrystallization to reduce side products .
    • Table : Common Reaction Conditions and Yields
StepReagents/ConditionsYield (%)Reference
Triazole FormationCuSO₄·5H₂O, sodium ascorbate, RT60–75
Hydrochloride Salt Formation1.0 M HCl, 50°C52.7

Q. How can researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Confirm regioselectivity of the triazole ring and ester group positioning .
  • LC-MS : Verify molecular weight (C₉H₁₃N₅O₂·HCl: MW 263.7) and detect impurities .
  • HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
    • Key Spectral Data :
  • 1H NMR (DMSO-d₆) : δ 8.10 (s, 1H, triazole-H), 4.30 (q, 2H, ester-CH₂), 3.50–3.70 (m, pyrrolidine-H) .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :

  • Stability : Hygroscopic; degrades under prolonged exposure to moisture (>60% humidity) or light. Conduct accelerated stability studies (40°C/75% RH for 6 months) to determine shelf life .
  • Storage : Store in airtight containers at −20°C under nitrogen. Use desiccants (e.g., silica gel) to minimize hydrolysis .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives or reaction pathways for this compound?

  • Methodological Answer :

  • Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify low-energy pathways for triazole formation .
  • Molecular Dynamics : Simulate solvent effects on regioselectivity during cycloaddition .
  • Machine Learning : Train models on existing kinetic data to predict optimal reagent ratios (e.g., azide:alkyne stoichiometry) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Standardize assays (e.g., fixed cell lines, consistent incubation times) to minimize variability .
  • Metabolite Interference Testing : Use LC-MS/MS to identify degradation products that may skew bioactivity results .
  • Comparative Studies : Cross-validate data against structurally analogous compounds (e.g., pyrazole-carboxylates) to isolate structure-activity relationships .

Q. How can Design of Experiments (DoE) optimize multi-step synthesis protocols?

  • Methodological Answer :

  • Factors : Vary temperature, catalyst loading, and solvent polarity in a factorial design to identify critical parameters .
  • Response Surface Methodology (RSM) : Model interactions between factors to maximize yield and minimize byproducts .
    • Case Study : A 3² factorial design for CuAAC optimization increased triazole yield from 65% to 82% by adjusting CuSO₄ concentration (10→15 mol%) and reaction time (12→18 hrs) .

Q. What advanced analytical techniques address challenges in quantifying trace impurities?

  • Methodological Answer :

  • HRMS-Orbitrap : Detect impurities at <0.1% levels using high-resolution mass accuracy .
  • NMR Relaxometry : Differentiate between polymorphic forms affecting solubility and bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Inter-Lab Calibration : Use certified reference materials (CRMs) to standardize DSC equipment for melting point determination .
  • Deuterated Solvent Effects : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for shifts caused by hydrogen bonding .

Structure-Activity Relationship (SAR) Guidance

Q. What modifications enhance the compound’s bioavailability or target selectivity?

  • Methodological Answer :

  • Ester Hydrolysis : Replace the ethyl group with tert-butyl to slow metabolic degradation .
  • Pyrrolidine Substitution : Introduce fluorinated groups to improve blood-brain barrier penetration .

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